3-(Cyclopropylmethyl)-5-(trifluoromethyl)phenol
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Overview
Description
3-(Cyclopropylmethyl)-5-(trifluoromethyl)phenol is an organic compound that features a cyclopropylmethyl group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and a suitable radical initiator . The reaction conditions often require a solvent like acetonitrile and may be conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques may be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the phenol ring .
Scientific Research Applications
3-(Cyclopropylmethyl)-5-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying the effects of trifluoromethyl groups on biological systems.
Mechanism of Action
The mechanism by which 3-(Cyclopropylmethyl)-5-(trifluoromethyl)phenol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, electronic properties, and binding affinity to various targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethyl)-5-methylphenol: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(Cyclopropylmethyl)-5-chlorophenol: Contains a chlorine atom instead of a trifluoromethyl group.
3-(Cyclopropylmethyl)-5-bromophenol: Features a bromine atom in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(Cyclopropylmethyl)-5-(trifluoromethyl)phenol imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics. These properties make it distinct from its analogues and valuable in various applications .
Properties
Molecular Formula |
C11H11F3O |
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Molecular Weight |
216.20 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-4-8(3-7-1-2-7)5-10(15)6-9/h4-7,15H,1-3H2 |
InChI Key |
ILQQRIYCXUPKAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC(=CC(=C2)O)C(F)(F)F |
Origin of Product |
United States |
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